2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine 2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine
Brand Name: Vulcanchem
CAS No.: 79999-39-6
VCID: VC0015294
InChI: InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11+,12+,15-/m1/s1
SMILES: CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C
Molecular Formula: C₁₆H₁₈ClN₅O₇
Molecular Weight: 427.8

2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine

CAS No.: 79999-39-6

Reference Standards

VCID: VC0015294

Molecular Formula: C₁₆H₁₈ClN₅O₇

Molecular Weight: 427.8

2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine - 79999-39-6

CAS No. 79999-39-6
Product Name 2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine
Molecular Formula C₁₆H₁₈ClN₅O₇
Molecular Weight 427.8
IUPAC Name [(2R,3S,4S,5R)-3,4-diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H18ClN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)/t9-,11+,12+,15-/m1/s1
SMILES CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)OC(=O)C)OC(=O)C
Synonyms 6-Amino-2-chloro-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine; 2-Chloro-adenosine 2’,3’,5’-Triacetate;
PubChem Compound 29975735
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator